PtdIns-(1,2-dihexanoyl) (sodium salt)
Description
Properties
Molecular Formula |
C21H38O13P · Na |
|---|---|
Molecular Weight |
552.5 |
InChI |
InChI=1S/C21H39O13P.Na/c1-3-5-7-9-14(22)31-11-13(33-15(23)10-8-6-4-2)12-32-35(29,30)34-21-19(27)17(25)16(24)18(26)20(21)28;/h13,16-21,24-28H,3-12H2,1-2H3,(H,29,30);/q;+1/p-1/t13-,16-,17-,18+,19-,20-,21-;/m1./s1 |
InChI Key |
KPEYUPMUJFYMEQ-LZRLJVQQSA-M |
SMILES |
CCCCCC(OC[C@H](COP(O[C@@H]1[C@H](O)[C@H](O)[C@@H](O)[C@H](O)[C@H]1O)([O-])=O)OC(CCCCC)=O)=O.[Na+] |
Synonyms |
1-(1,2-dihexanoylphosphatidyl)inositol, monosodium salt |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
Key variables for comparison include acyl chain length , phosphorylation position , and solubility .
Table 1: Comparative Properties of PtdIns Derivatives
Key Insights:
Acyl Chain Length: C6:0 (dihexanoyl): High solubility enables use in solution-based assays but limits membrane integration. Ideal for structural studies (e.g., PLD1 activation ). C8:0 (dioctanoyl): Balances solubility and membrane incorporation; used in liposome-based signaling studies . C16:0 (dipalmitoyl): Low solubility but mimics natural membranes; suitable for in vivo-like conditions .
Phosphorylation Position :
- Unphosphorylated PtdIns : Base substrate for kinase assays (e.g., PI3K, PIP5K) .
- 4-phosphate (PI4P) : Critical for Golgi trafficking and CERT PH domain binding .
- 4,5-bisphosphate (PIP2) : Central to cytoskeletal regulation and PLC-mediated signaling .
Solubility and Experimental Utility: Dihexanoyl derivatives are preferred for high-throughput screening due to ease of handling . Longer-chain derivatives (C16:0) require detergents for solubilization, complicating assays but improving physiological relevance .
Research Findings
(a) Protein Interactions
- PLD1 Activation: PtdIns-(4,5)-P2 (dihexanoyl) stabilizes PLD1 in docking simulations, directing phosphatidylcholine toward the catalytic core .
- CERT PH Domain: Dihexanoyl chains in PtdIns-(4)-P1 mimic natural PI4P binding, confirmed via NMR and crystallography .
(b) Enzyme Kinetics
- PIP5K Activity: Dihexanoyl-PtdIns-(4)-P1 shows faster kinase turnover compared to dipalmitoyl derivatives due to improved substrate accessibility .
- Calcium Sensitivity: Hydrolysis of dihexanoyl-PtdIns by PLC is less calcium-dependent than longer-chain variants, suggesting altered enzyme binding .
(c) Thermal Stability
- Melting temperature (Tm) assays reveal that dihexanoyl-PtdIns increases PLD1 stability by 2–3°C compared to buffer alone, likely due to hydrophobic interactions .
Advantages and Limitations
Preparation Methods
Strategic Synthetic Design
The chemical synthesis of PtdIns-(1,2-dihexanoyl) involves modular construction of the phosphatidylinositol backbone through sequential protection, functionalization, and coupling steps. Key stages include:
-
Inositol Protection : Selective protection of hydroxyl groups on myo-inositol using tert-butyldiphenylsilyl (TBDPS) and methoxymethyl (MOM) ethers to isolate the 1- and 5-positions for subsequent modifications.
-
Phosphate Introduction : Installation of the phosphate group at the 4-position via phosphoramidite chemistry, followed by oxidation to stabilize the phosphodiester linkage.
-
Diacylglycerol Coupling : Attachment of 1,2-dihexanoyl-sn-glycerol using a phosphoramidite intermediate, enabling stereospecific formation of the glycerophosphoinositol bond.
Table 1: Key Reagents and Conditions for Chemical Synthesis
Deprotection and Finalization
Final deprotection employs tetrabutylammonium fluoride (TBAF) to remove silyl groups and hydrogenolysis for benzoyl ethers, yielding the free phosphatidylinositol analog. Sodium exchange chromatography ensures conversion to the sodium salt form, critical for aqueous solubility.
Enzymatic Synthesis Using Phospholipase D and Synthases
Substrate Preparation
Enzymatic routes utilize commercially available 1,2-dihexanoyl-phosphatidylcholine (PC) as the starting material. Phospholipase D (PLD) from Streptomyces chromofuscus hydrolyzes PC to phosphatidic acid (PA), which is subsequently converted to CDP-diacylglycerol (CDP-DAG) by CDP-DAG synthase.
Table 2: Enzymatic Reaction Parameters
| Enzyme | Substrate | Buffer Conditions | Incubation Time |
|---|---|---|---|
| PLD | 1,2-dihexanoyl-PC | 1 M Tris-HCl, 1 M CaCl2 | 3 h, 37°C |
| CDP-DAG synthase | PA | 50 mM HEPES, pH 7.5 | 2 h, 30°C |
| PI synthase | CDP-DAG, myo-inositol | 50 mM Tris-HCl, pH 8.0 | 5 h, 30°C |
Phosphatidylinositol Synthase Catalysis
Arabidopsis thaliana PI synthase mediates the final transphosphatidylation step, transferring the inositol headgroup to CDP-DAG. The reaction yields PtdIns-(1,2-dihexanoyl), which is purified via liquid-liquid extraction and silica chromatography.
| Mass (mg) | Volume (mL) | Final Concentration (mM) |
|---|---|---|
| 1 | 0.1528 | 10 |
| 5 | 0.7639 | 10 |
| 10 | 1.5279 | 10 |
In Vivo Formulation Strategies
For animal studies, the compound is formulated using:
-
DMSO/Corn Oil Mixture : Combine DMSO stock with corn oil (1:3 v/v) to enhance bioavailability.
-
Aqueous Stabilization : Sequential addition of PEG300 (20%), Tween 80 (5%), and ddH2O ensures monodisperse micelles.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
31P NMR confirms phosphorylation at the 4-position (δ = −0.5 ppm), while 1H NMR resolves dihexanoyl chain signals (δ 0.88 ppm, terminal CH3). Cyclic intermediates, if present, are identified via 31P shifts at 72.4 ppm.
Mass Spectrometry
High-resolution ESI-MS validates molecular weight (MW = 654.5 Da) with observed [M+2Na]+ ions at m/z 677.4.
Comparative Analysis of Synthesis Methods
Yield and Purity
Q & A
Q. What structural features of PtdIns-(1,2-dihexanoyl) (sodium salt) make it advantageous for studying lipid-protein interactions?
The compound features short-chain hexanoyl fatty acids at the sn-1 and sn-2 positions, which enhance aqueous solubility compared to natural phosphatidylinositols with long acyl chains. This allows easier incorporation into micelles and liposomes for in vitro assays . The sodium salt form stabilizes the phosphate groups, mimicking physiological conditions and enabling reproducible studies of phosphoinositide-protein binding kinetics .
Q. Why are short-chain phosphatidylinositol analogs like PtdIns-(1,2-dihexanoyl) preferred for enzyme kinetic assays?
Short acyl chains reduce hydrophobicity, enabling homogeneous dispersion in aqueous buffers without detergents. This simplifies kinetic measurements (e.g., for lipid kinases like PIP5K or phosphatases like Sac1) by eliminating interference from detergent micelles. The defined structure ensures consistent substrate availability, critical for determining and values .
Q. What are common experimental applications of this compound in membrane biology?
- Lipid signaling studies : As a substrate to investigate PI4P-to-PIP2 conversion by lipid kinases .
- Membrane dynamics : Reconstitution into liposomes to study curvature-sensitive proteins (e.g., BAR domain proteins) .
- Protein-lipid binding : Surface plasmon resonance (SPR) or fluorescence anisotropy assays to quantify interactions with PH domains or other lipid-binding motifs .
Advanced Research Questions
Q. How should researchers design experiments to distinguish between direct lipid-protein binding and indirect membrane effects?
- Control systems : Compare results with long-chain phosphatidylinositols (e.g., dioctanoyl or dipalmitoyl analogs) to assess whether observed effects are due to lipid structure or membrane properties .
- Mutagenesis : Pair lipid-binding assays with site-directed mutagenesis of candidate protein domains (e.g., altering lysine residues in PH domains) to confirm specificity .
- Competition assays : Use unlabeled PtdIns-(1,2-dihexanoyl) to compete with fluorescent or biotinylated analogs in binding studies .
Q. How can contradictory data on lipid kinase activity be resolved when using synthetic analogs like PtdIns-(1,2-dihexanoyl)?
Contradictions often arise from differences in:
- Substrate presentation : Ensure consistent lipid packing by standardizing vesicle size (e.g., via extrusion through 100-nm filters) .
- Enzyme source : Recombinant vs. purified native enzymes may have varying cofactor requirements (e.g., Mg²⁺, ATP concentration) .
- Analytical methods : Validate lipid conversion using orthogonal techniques (e.g., TLC for separation, malachite green assay for phosphate release) .
Q. What strategies optimize the use of PtdIns-(1,2-dihexanoyl) in complex cellular assays (e.g., live-cell imaging)?
- Delivery systems : Use electroporation or lipid carriers (e.g., cyclodextrin) to introduce the analog into cells without disrupting membranes .
- Concentration gradients : Titrate the compound to avoid off-target effects; start at 1–10 µM and monitor cytotoxicity .
- Pairing with biosensors : Co-express FRET-based PIP reporters (e.g., PLCδ-PH domain fusions) to track spatial localization in real time .
Q. What quality control measures are critical when synthesizing or sourcing PtdIns-(1,2-dihexanoyl) for sensitive assays?
- Purity verification : Require ≥95% purity via HPLC and mass spectrometry (MS) to exclude isomers or hydrolysis products .
- Batch consistency : Request certificates of analysis (CoA) detailing acyl chain composition, salt content, and residual solvents .
- Storage conditions : Store lyophilized powder at –80°C under argon to prevent oxidation; reconstitute in degassed buffers before use .
Q. How can researchers integrate PtdIns-(1,2-dihexanoyl) with orthogonal techniques (e.g., cryo-EM or molecular dynamics simulations)?
- Cryo-EM : Incorporate the analog into nanodiscs to stabilize membrane-protein complexes for high-resolution structural studies .
- MD simulations : Use the compound’s defined structure as a starting model to simulate lipid bilayer interactions with atomic detail .
- Cross-validation : Compare simulation predictions with experimental data (e.g., mutagenesis or lipid overlay assays) to refine binding models .
Methodological Notes
- Critical buffers : Use 20 mM HEPES (pH 7.4), 100 mM NaCl, and 1 mM EDTA to mimic intracellular conditions in in vitro assays .
- Avoid detergents : For liposome-based assays, replace Triton X-100 with CHAPS or β-octylglucoside to maintain lipid integrity .
- Data normalization : Express lipid-binding or enzymatic activity relative to negative controls (e.g., lipid-free vesicles or heat-inactivated enzymes) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
